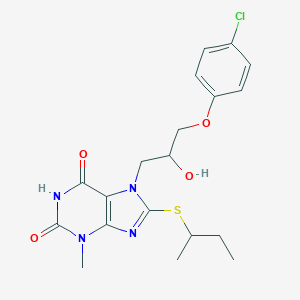
8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is an organic compound with a complex structure, comprising a purine core substituted with various functional groups. This compound's unique combination of functional groups grants it interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions, starting with the preparation of the purine core followed by the introduction of secondary butylthio, chlorophenoxy, hydroxypropyl, and methyl groups. Reaction conditions might include controlled temperature and pH, and the use of specific catalysts or solvents to facilitate each step.
Industrial Production Methods: : On an industrial scale, methods such as high-yield batch reactions or continuous flow systems could be employed to ensure the efficient production of this compound. These methods would be optimized for scalability, reproducibility, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: : Can result in the formation of sulfoxide or sulfone derivatives due to the oxidation of the sec-butylthio group.
Reduction: : This might involve the reduction of the hydroxy group to a corresponding alkane.
Substitution: : Various nucleophilic substitution reactions can modify the purine core or the attached substituents.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed: : Depending on the reactions, products might include derivatives with altered functional groups, such as sulfoxides, sulfones, or alkyl-substituted purines.
科学研究应用
This compound is significant in several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Might serve as a ligand in receptor studies or enzyme inhibition assays.
Industry: : Could be utilized in the synthesis of specialty chemicals or materials with specific properties.
作用机制
Mechanism of Action: : The compound's biological activity is likely mediated by its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The various functional groups enable it to engage in hydrogen bonding, van der Waals interactions, or covalent bonding, modulating the activity of its targets.
Molecular Targets and Pathways: : Potential targets might include kinase enzymes, G-protein coupled receptors, or DNA/RNA sequences, influencing signaling pathways, cellular processes, or gene expression.
相似化合物的比较
Similar Compounds
8-(sec-butylthio)-7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: : Differing by the halogen substitution, this compound might exhibit altered reactivity and biological activity.
8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-aminoethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: : Featuring an aminoethyl group instead of a hydroxypropyl group, this compound could offer different chemical and pharmacological profiles.
属性
IUPAC Name |
8-butan-2-ylsulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-4-11(2)29-19-21-16-15(17(26)22-18(27)23(16)3)24(19)9-13(25)10-28-14-7-5-12(20)6-8-14/h5-8,11,13,25H,4,9-10H2,1-3H3,(H,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXUMWEWWIKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)
![3-hexyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415200.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415204.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)
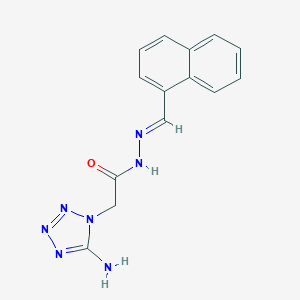
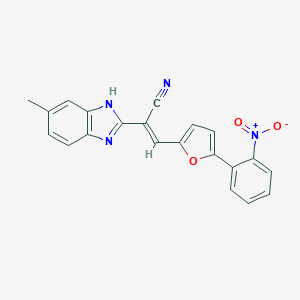
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415214.png)
![2-{[2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415215.png)
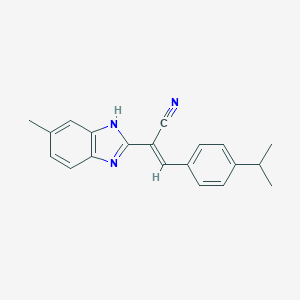
![5-amino-3-{1-cyano-2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415219.png)
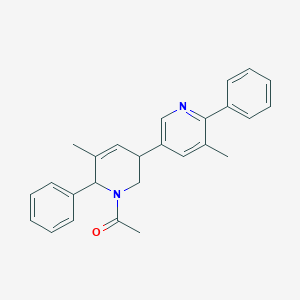
![3-heptyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415221.png)
